Lotrafiban
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lotrafiban involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Chemistry: For some steps, continuous flow reactors may be employed to improve efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Lotrafiban undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Lotrafiban has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study platelet aggregation inhibitors.
Biology: Investigated for its effects on platelet function and blood clotting mechanisms.
Medicine: Explored as a potential therapeutic agent for preventing thrombotic events in patients with coronary artery disease or cerebrovascular disorders.
Industry: Utilized in the development of new anticoagulant drugs and diagnostic tools.
Mechanism of Action
Lotrafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This prevents fibrinogen from binding to the receptor, thereby inhibiting platelet aggregation. The molecular targets and pathways involved include:
Glycoprotein IIb/IIIa Receptor: The primary target of this compound.
Platelet Aggregation Pathway: this compound disrupts the final common pathway of platelet aggregation, preventing the formation of blood clots.
Comparison with Similar Compounds
Lotrafiban is unique among glycoprotein IIb/IIIa antagonists due to its nonpeptide structure and oral bioavailability. Similar compounds include:
Abciximab: A monoclonal antibody fragment that also targets the glycoprotein IIb/IIIa receptor but is administered intravenously.
Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation through the same receptor but has a different structure and pharmacokinetic profile.
Tirofiban: A small molecule glycoprotein IIb/IIIa inhibitor with a structure and mechanism of action similar to this compound but differing in its pharmacodynamics and clinical applications.
This compound’s oral bioavailability and nonpeptide nature make it a valuable alternative to these other compounds, particularly for long-term management of thrombotic conditions .
Properties
CAS No. |
171049-14-2 |
---|---|
Molecular Formula |
C23H32N4O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |
InChI |
InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29)/t20-/m0/s1 |
InChI Key |
PYZOVVQJTLOHDG-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O |
SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O |
Appearance |
Solid powder |
171049-14-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride lotrafiban lotrafiban hydrochloride SB 214857 SB-214857 SB214857 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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